Structural Differentiation from the 3-Trifluoromethyl Analog (CAS 1797183-09-5) by Molecular Descriptors
The target compound (4-OCF3, MW 357.30) differs from its direct 3-trifluoromethyl analog (3-CF3, CAS 1797183-09-5, MW 341.31) by the position and nature of the fluorinated substituent on the benzamide ring . The 4-trifluoromethoxy group introduces an additional oxygen atom, increasing the molecular weight by 16 Da and adding a hydrogen-bond acceptor site absent in the 3-CF3 analog. This shift from a meta-trifluoromethyl to a para-trifluoromethoxy configuration alters the electron distribution on the aromatic ring and the vector of the lipophilic group, which can lead to divergent binding poses and pharmacokinetic profiles [1].
| Evidence Dimension | Molecular weight and H-bond acceptor count |
|---|---|
| Target Compound Data | MW 357.30; H-bond acceptors: 5 (estimated from structure) |
| Comparator Or Baseline | N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide (CAS 1797183-09-5): MW 341.31; H-bond acceptors: 4 |
| Quantified Difference | ΔMW = +16.0 Da; +1 H-bond acceptor |
| Conditions | Calculated from molecular formula C17H15F4NO3 vs. C17H15F4NO2 |
Why This Matters
A molecular weight difference of 16 Da and an extra H-bond acceptor are significant for target binding and ADME prediction, making the two compounds non-interchangeable in SAR campaigns.
- [1] Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637–643. View Source
